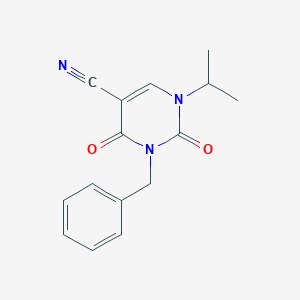
5-(2-fluorophenyl)-2-methyl-2H-pyrazol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related pyrazole derivatives involves multistep chemical reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis and structural characterization of isostructural compounds with related fluorophenyl and pyrazolyl components have been demonstrated, showing high yields and the suitability for structure determination by single-crystal diffraction (Kariuki et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including fluorophenyl groups, has been extensively studied. Single crystal X-ray diffraction techniques have been employed to determine the planarity and the orientation of fluorophenyl groups relative to the pyrazole core. For instance, the molecular structure and vibrational frequencies of a closely related compound were analyzed, highlighting the planar nature of the molecule and the perpendicular orientation of the fluorophenyl groups (Mary et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of "5-(2-fluorophenyl)-2-methyl-2H-pyrazol-3-ol" and its derivatives can be attributed to the functional groups present in the molecule. For example, the presence of fluorine atoms significantly influences the molecule's reactivity towards nucleophilic and electrophilic attacks, as indicated by molecular electrostatic potential map analyses (Mary et al., 2015).
Physical Properties Analysis
The physical properties, including crystalline structure and stability, are crucial for understanding the behavior of this compound under various conditions. The crystal packing, hydrogen bonding interactions, and non-covalent interactions play a significant role in the stability of the compound's crystalline form (Kariuki et al., 2021).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various chemical agents, are determined by the compound's molecular structure. The presence of electron-withdrawing fluorine atoms affects the electron density distribution within the molecule, influencing its chemical properties and reactivity (Mary et al., 2015).
Eigenschaften
IUPAC Name |
5-(2-fluorophenyl)-2-methyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-13-10(14)6-9(12-13)7-4-2-3-5-8(7)11/h2-6,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYBKGDDEXLCRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-fluorophenyl)-2-methyl-2H-pyrazol-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

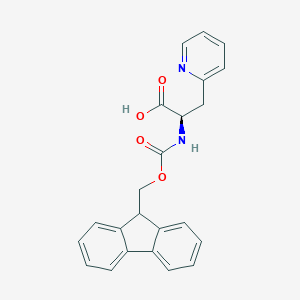
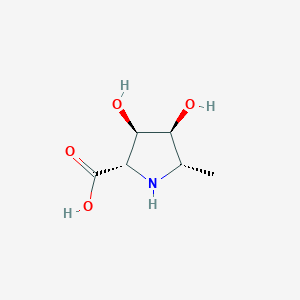
![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)
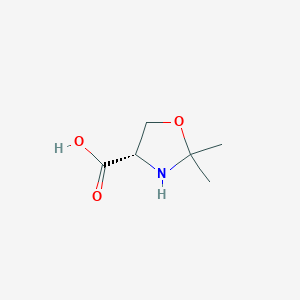

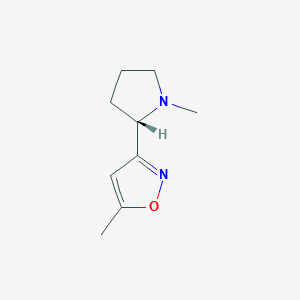
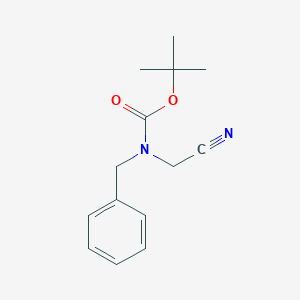
![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B61372.png)
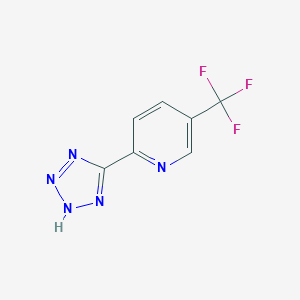
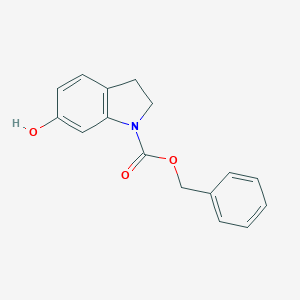
![6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B61377.png)
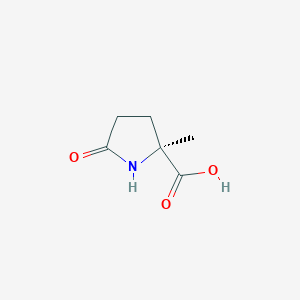
![(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B61386.png)
